molecular formula C8H6N2O2 B13836098 7-Amino-1,4-benzoxazin-2-one

7-Amino-1,4-benzoxazin-2-one

Cat. No.: B13836098
M. Wt: 162.15 g/mol
InChI Key: ZNDNEUXLQQAGIF-UHFFFAOYSA-N
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Description

7-Amino-1,4-benzoxazin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Amino-1,4-benzoxazin-2-one involves the reaction of 2-aminophenols with alpha-bromo-gamma-butyrolactone in dimethylformamide (DMF) at room temperature in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction yields 2-hydroxyethyl-2,3-dihydro(2H)-benzo[1,4]oxazinone, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Amino-1,4-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA)
  • 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
  • 2-Hydroxy-1,4-benzoxazin-3-one (HBOA)

Uniqueness

7-Amino-1,4-benzoxazin-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

7-amino-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2

InChI Key

ZNDNEUXLQQAGIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=N2

Origin of Product

United States

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